molecular formula C15H17NO2Si B14861537 6-(4-(Trimethylsilyl)phenyl)nicotinic acid

6-(4-(Trimethylsilyl)phenyl)nicotinic acid

Cat. No.: B14861537
M. Wt: 271.39 g/mol
InChI Key: CXYVHTUYCXXSSV-UHFFFAOYSA-N
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Description

6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a carboxylic acid group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is of interest in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound during chemical reactions . The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    4-(Trimethylsilyl)phenyl derivatives: Similar structural features but different functional groups attached to the phenyl ring.

Uniqueness

6-[4-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C15H17NO2Si

Molecular Weight

271.39 g/mol

IUPAC Name

6-(4-trimethylsilylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H17NO2Si/c1-19(2,3)13-7-4-11(5-8-13)14-9-6-12(10-16-14)15(17)18/h4-10H,1-3H3,(H,17,18)

InChI Key

CXYVHTUYCXXSSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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